molecular formula C8H11NO4 B2688863 2-(2,3-Dioxoazepan-1-yl)acetic acid CAS No. 2092689-41-1

2-(2,3-Dioxoazepan-1-yl)acetic acid

Cat. No.: B2688863
CAS No.: 2092689-41-1
M. Wt: 185.179
InChI Key: KKMFHNHIOLXOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dioxoazepan-1-yl)acetic acid is a chemical compound with a unique structure that includes an azepane ring, which is a seven-membered heterocyclic ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dioxoazepan-1-yl)acetic acid typically involves the reaction of azepane derivatives with acetic acid under specific conditions. One common method involves the use of 4-methoxy-2-benzofuran-1,3-dione and amines in refluxing acetic acid to yield the desired product in moderate yields (35-75%) . Another method involves the use of toluene as a solvent and trimethylamine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dioxoazepan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include aqueous titanium(III) chloride solution for reductive amination reactions . Other reagents and conditions would depend on the specific reaction being carried out.

Major Products

The major products formed from these reactions would vary based on the type of reaction and the conditions used. For example, reductive amination reactions can yield indole derivatives .

Scientific Research Applications

2-(2,3-Dioxoazepan-1-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(2,3-Dioxoazepan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act on oxidative stress pathways, influencing the balance of reactive oxygen species and ATP synthesis . This can have protective effects on cells and tissues.

Comparison with Similar Compounds

2-(2,3-Dioxoazepan-1-yl)acetic acid can be compared with other similar compounds, such as indole derivatives. Indole-3-acetic acid, for example, is a plant hormone with diverse biological activities . The unique structure of this compound, with its azepane ring, distinguishes it from other compounds and may confer unique properties and applications.

List of Similar Compounds

  • Indole-3-acetic acid
  • Azepinoindole
  • Other azepane derivatives

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2,3-dioxoazepan-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c10-6-3-1-2-4-9(8(6)13)5-7(11)12/h1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMFHNHIOLXOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(=O)C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.